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Compound of Interest

Compound Name: m-Anisidine

Cat. No.: B2619121 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
m-Anisidine (3-methoxyaniline) is an aromatic amine with notable toxicological properties.

This technical guide provides a comprehensive overview of its toxicological profile, including

acute, sub-chronic, and genotoxic effects, as well as its potential for reproductive and

developmental toxicity. A key adverse effect of m-anisidine is the induction of

methemoglobinemia. While comprehensive data on its chronic toxicity and carcinogenicity are

limited, evidence from in vitro and screening studies warrants a cautious approach to its

handling and exposure. This document synthesizes available quantitative data, details

experimental methodologies for key studies, and visualizes relevant biological processes to

support informed risk assessment and guide future research.

Chemical and Physical Properties
m-Anisidine is a pale yellow to amber oily liquid that may darken upon exposure to air and

light.[1] Its chemical structure and key physical properties are summarized below.
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Property Value Reference

CAS Number 536-90-3

Molecular Formula C₇H₉NO

Molecular Weight 123.15 g/mol [2]

Boiling Point 251 °C

Melting Point < 0 °C

Density 1.096 g/cm³ at 20 °C

Water Solubility Soluble

log Kow 0.93

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
m-Anisidine can be absorbed through inhalation, dermal contact, and ingestion.[1] While

specific ADME studies on m-anisidine are not extensively available, its structural similarity to

other aromatic amines suggests that it is likely metabolized in the liver. The metabolic pathways

of related compounds, such as o-anisidine, involve cytochrome P450-mediated oxidation and

subsequent conjugation reactions.[3] A key metabolic activation step for many aromatic amines

is N-hydroxylation, which can lead to the formation of reactive intermediates capable of binding

to cellular macromolecules, including DNA.[4] The formation of methemoglobin, a hallmark of

anisidine toxicity, is a result of the oxidation of hemoglobin by metabolic intermediates.[4][5]

Toxicological Endpoints
Acute Toxicity
m-Anisidine exhibits moderate acute toxicity via the oral route. It is also classified as an irritant

to the skin, eyes, and respiratory tract.

Table 1: Acute Toxicity of m-Anisidine
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Test Species Route Value
Classificati
on

Reference

LD₅₀ Rat Oral 526 mg/kg
Harmful if

swallowed
[2]

Skin Irritation - Dermal Irritant
Causes skin

irritation

Eye Irritation - Ocular Irritant

Causes

serious eye

irritation

Respiratory

Irritation
- Inhalation Irritant

May cause

respiratory

irritation

Sub-chronic Toxicity
Specific 90-day subchronic toxicity studies (OECD 408) on m-anisidine are not readily

available in the public domain. However, a 28-day repeated dose oral toxicity study (OECD

407) on the related isomer, o-anisidine, showed effects on the spleen in male rats at 1000

mg/kg/day, with a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day.[6][7] A

combined repeated dose and reproductive/developmental toxicity screening study on m-
anisidine identified a Lowest-Observed-Adverse-Effect Level (LOAEL) for systemic toxicity of

2.4 mg/kg/day in rats.[8]

Genotoxicity
m-Anisidine has demonstrated mutagenic and clastogenic potential in a variety of in vitro

assays. The results are summarized in the table below.

Table 2: Genotoxicity of m-Anisidine
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Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation (Ames

Test)

S. typhimurium

TA100, TA1537,

TA97, TA98

With and without

S9

Mixed (Positive

and Negative

results reported)

[8]

Chromosome

Aberration

Chinese Hamster

Ovary (CHO)

cells

With and without

S9
Positive [8]

Sister Chromatid

Exchange

Chinese Hamster

Ovary (CHO)

cells

With and without

S9
Positive [8]

The positive results in mammalian cell assays indicate that m-anisidine is capable of inducing

structural chromosomal damage.

Carcinogenicity
Long-term carcinogenicity bioassays (OECD 451) specifically for m-anisidine in rodents have

not been identified in the available literature. However, the structurally related isomers, o-

anisidine and p-anisidine hydrochloride, have been evaluated by the National Toxicology

Program (NTP). o-Anisidine hydrochloride was found to be carcinogenic in Fischer 344 rats

and B6C3F1 mice, causing transitional cell carcinomas of the urinary bladder.[9][10][11] p-

Anisidine hydrochloride showed equivocal evidence of carcinogenic activity in male rats and no

evidence in female rats and mice.[12] Given the positive genotoxicity data for m-anisidine and

the carcinogenicity of its ortho-isomer, a carcinogenic potential for m-anisidine cannot be

excluded.

Reproductive and Developmental Toxicity
A combined repeated dose and reproductive/developmental toxicity screening test (OECD

421/422) in rats established a No-Observed-Adverse-Effect Level (NOAEL) for reproductive

toxicity of 60 mg/kg/day.[8] This study provides preliminary information, and more

comprehensive two-generation reproductive toxicity studies (OECD 416) or prenatal

developmental toxicity studies (OECD 414) would be needed for a complete assessment.
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Human Health Effects
The primary acute health concern associated with m-anisidine exposure is

methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable

to transport oxygen.[1][5] This can lead to cyanosis (bluish discoloration of the skin), headache,

dizziness, nausea, and in severe cases, respiratory distress and central nervous system

depression.[1] m-Anisidine is also an irritant to the skin, eyes, and respiratory system.

Experimental Protocols
Detailed experimental protocols for the key toxicological studies are crucial for the

interpretation and replication of the findings. Below are generalized methodologies for the

principal assays mentioned in this guide.

Bacterial Reverse Mutation Assay (Ames Test)
Principle: This assay evaluates the ability of a chemical to induce reverse mutations in

histidine-requiring strains of Salmonella typhimurium.

Methodology:

Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537, TA97) are used to

detect different types of mutations.

The bacteria are exposed to various concentrations of m-anisidine in the presence and

absence of a mammalian metabolic activation system (S9 fraction from rat liver).

The mixture is plated on a minimal glucose agar medium lacking histidine.

The plates are incubated for 48-72 hours at 37°C.

The number of revertant colonies (colonies that have regained the ability to synthesize

histidine) is counted. A significant, dose-dependent increase in the number of revertant

colonies compared to the solvent control indicates a mutagenic effect.[13][14]

In Vitro Mammalian Chromosome Aberration Test
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Principle: This test assesses the potential of a chemical to induce structural chromosomal

abnormalities in cultured mammalian cells.

Methodology:

Chinese Hamster Ovary (CHO) cells are cultured and exposed to at least three

concentrations of m-anisidine for a short (e.g., 3-6 hours) and long (e.g., 24 hours)

duration, both with and without S9 metabolic activation.

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

Cells are harvested, fixed, and spread on microscope slides.

Chromosomes are stained, and metaphase cells are analyzed for structural aberrations

(e.g., chromatid and chromosome gaps, breaks, and exchanges).

A statistically significant, dose-dependent increase in the percentage of cells with

chromosomal aberrations indicates a clastogenic effect.[15][16]

Combined Repeated Dose and
Reproductive/Developmental Toxicity Screening Test
(OECD 421/422)

Principle: This screening study provides information on the potential systemic, reproductive,

and developmental toxicity of a chemical following repeated oral administration.

Methodology:

The test substance is administered daily by gavage to groups of male and female rats at

three or more dose levels.

Males are dosed for a minimum of 28 days, and females are dosed for 14 days prior to

mating, through mating, gestation, and early lactation.

Observations include clinical signs, body weight, food consumption, mating performance,

fertility, gestation length, and parturition.
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Pups are examined for viability, clinical signs, and body weight.

At termination, adult animals and pups are subjected to a gross necropsy, and selected

organs are weighed and examined histopathologically.

The study aims to identify a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-

Observed-Adverse-Effect Level (LOAEL) for systemic, reproductive, and developmental

toxicity.[17][18]

Signaling Pathways and Mechanisms of Toxicity
While specific signaling pathways for m-anisidine have not been extensively elucidated, the

known toxicological effects suggest the involvement of several key mechanisms.

Oxidative Stress
The formation of methemoglobin is an oxidative process. The metabolic activation of aromatic

amines can generate reactive oxygen species (ROS), leading to oxidative stress within

erythrocytes and other cells. Oxidative stress can damage cellular components, including lipids,

proteins, and DNA.[19][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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